molecular formula C18H18N4O2 B4864857 N~1~-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide

N~1~-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide

Cat. No.: B4864857
M. Wt: 322.4 g/mol
InChI Key: FDAWKLWQSGRFPP-UHFFFAOYSA-N
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Description

N₁-Methyl-2-[4-oxo-3(4H)-quinazolinyl]-N₁-[2-(2-pyridyl)ethyl]acetamide is a quinazolinone-based acetamide derivative characterized by a 4-oxo-3(4H)-quinazolinyl core linked to a methyl group and a 2-(2-pyridyl)ethyl substituent via an acetamide bridge. Quinazolinones are privileged scaffolds in medicinal chemistry due to their versatility in targeting enzymes, receptors, and ion channels. Modifications at the N₁ and acetamide positions, as seen in this compound, are often explored to optimize pharmacological activity, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

N-methyl-2-(4-oxoquinazolin-3-yl)-N-(2-pyridin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-21(11-9-14-6-4-5-10-19-14)17(23)12-22-13-20-16-8-3-2-7-15(16)18(22)24/h2-8,10,13H,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAWKLWQSGRFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Acetamide Group Addition:

Industrial Production Methods

Industrial production of N1-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

N~1~-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The pyridine ring and acetamide group can further enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazolinone-Acetamide Cores

Several quinazolinone-acetamide derivatives have been synthesized and evaluated for diverse therapeutic activities:

  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Structure: Features a 2,4-dioxoquinazolinyl core and a dichlorophenylmethyl group. Activity: Demonstrated anticonvulsant properties in rodent models .
  • 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868)

    • Structure : Incorporates a 2,4-dioxoquinazolinyl core and a fluorophenyl-ethyl substituent.
    • Activity : Identified as an acetylcholinesterase (AChE) inhibitor, suggesting CNS-targeted applications .
    • Comparison : The fluorophenyl group may enhance metabolic stability relative to the pyridyl group in the target compound .
  • N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetamide derivatives Structure: Includes substituents like ethylamino or thio groups at the acetamide position. Activity: Exhibited anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming diclofenac in efficacy . Comparison: The target compound’s pyridyl-ethyl group may offer improved receptor selectivity over simpler alkyl/aryl substituents.

Target-Specific Analogues

Compounds with similar scaffolds but distinct targets highlight structural nuances influencing activity:

  • CXCR3 Antagonists (e.g., VUF10474, VUF10085) Structure: Pyridopyrimidinone or quinazolinone cores with fluorophenyl/trifluoromethyl acetamide substituents . Activity: Blocked chemokine receptor CXCR3, implicated in autoimmune diseases. Comparison: The target compound lacks the fluorinated aromatic groups critical for CXCR3 binding, suggesting divergent therapeutic applications .
  • GPR139 Agonists (e.g., 20a-l) Structure: Pyrrolotriazine-acetamide derivatives with arylphenyl-ethyl groups. Activity: Activated GPR139, a CNS receptor linked to social behavior . Comparison: The quinazolinone core in the target compound may favor different receptor interactions compared to pyrrolotriazine.

Substituent Effects on Pharmacological Activity

  • Pyridyl vs. Phenyl Groups :
    • The 2-pyridyl-ethyl group in the target compound may enhance water solubility and hydrogen-bonding capacity compared to purely hydrophobic substituents (e.g., dichlorophenyl in ).
  • Methyl vs. Ethylamino Groups: Methyl substitution at N₁ (target compound) likely reduces steric hindrance compared to ethylamino substituents in anti-inflammatory analogues .
  • Sulfonamide Additions: Compounds like C066-1477 (piperidino-sulfonyl substituent) showed enhanced target engagement in screening assays, suggesting sulfonyl groups improve affinity .

Biological Activity

N~1~-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide is a compound of interest due to its potential pharmacological activities. Quinazolinone derivatives, including this compound, have been studied extensively for their diverse biological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H18N4OC_{16}H_{18}N_{4}O and its structural features that include a quinazolinone core. The presence of the pyridine moiety enhances its biological activity by improving solubility and bioavailability.

Antitumor Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (µM)
A3PC310
A3MCF-710
A3HT-2912

This suggests that modifications in the structure can significantly enhance cytotoxicity against specific cancer types .

Antibacterial and Antifungal Activity

Quinazolinones have also been recognized for their antibacterial properties. This compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains:

BacteriaMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound possesses a broad spectrum of antibacterial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones has been investigated through various in vitro assays. Compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism of action that could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinones:

  • Anticancer Study : A study evaluated the efficacy of a series of quinazolinone derivatives, including this compound, demonstrating significant tumor growth inhibition in xenograft models.
  • Antimicrobial Study : Another investigation assessed the antimicrobial activity of this compound against clinical isolates, showing promising results in inhibiting resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N~1~-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide

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